Regioisomeric Identity Confirmation: 2-Isopropyl-3-Methyl Substitution Pattern Versus the 5-Isopropyl-2-Methyl Isomer
The target compound CAS 71617-19-1 is unambiguously identified as 1-(2-isopropyl-3-methylphenyl)ethanone (IUPAC: 1-(3-methyl-2-propan-2-ylphenyl)ethanone), with the isopropyl group ortho to the acetyl moiety and the methyl group meta [1]. This contrasts with the commercially more documented isomer CAS 1202-08-0, 1-(5-isopropyl-2-methylphenyl)ethanone, where the isopropyl group is meta to the acetyl and the methyl group is ortho . The two regioisomers are structural isomers, not conformational or polymorphic variants; they possess identical molecular weight (176.25 g/mol) and molecular formula (C₁₂H₁₆O) but distinct InChIKeys (UVZLBPXCXKYVQA-UHFFFAOYSA-N for 71617-19-1 vs. a different InChIKey for 1202-08-0) [1]. No published study has co-assayed both isomers under identical conditions to quantify differences in any biological or physicochemical endpoint.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 2-isopropyl, 3-methyl substitution; InChIKey UVZLBPXCXKYVQA-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 1202-08-0: 5-isopropyl, 2-methyl substitution; distinct InChIKey |
| Quantified Difference | Qualitative structural isomerism confirmed by distinct InChIKey identifiers; no quantitative biological or performance differential data available from co-assay studies. |
| Conditions | Structural identity confirmed via computed InChIKey (PubChem) and supplier catalog entries. |
Why This Matters
For procurement, this confirms the compound is structurally distinct from its isomers; purchasers requiring a specific regioisomer for a synthesis patent or structure-activity relationship (SAR) study must verify this identity rather than assuming CAS 1202-08-0 interoperability.
- [1] PubChem. (2025). Compound Summary for CID 3018193: 1-(Methyl(1-methylethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71617-19-1. View Source
